6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone
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Description
6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C17H25N3O4 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.18450629 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
One significant application of compounds structurally related to 6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone is in the development of potent antibacterial drugs. A study by Odagiri et al. (2013) focused on designing and synthesizing novel compounds with potent antibacterial activity against respiratory pathogens, including gram-positive and gram-negative bacteria, as well as multidrug-resistant strains. These findings suggest the potential of similar compounds in treating respiratory tract infections (Odagiri et al., 2013).
Cardiovascular Applications
The research by Howson et al. (1988) highlights the synthesis of stereoisomers of a compound related to this compound, exhibiting vasodilation and beta-adrenergic antagonist activity. This suggests potential applications in cardiovascular therapy (Howson et al., 1988).
Synthesis of Fused Heterocycles
El-Nabi (2002) demonstrated the use of similar compounds in the synthesis of aziridine and hydroxylamine, leading to the formation of dihydropyrrolones and oximes. This research indicates the utility of such compounds in creating fused heterocycles, which are valuable in medicinal chemistry (El-Nabi, 2002).
Antinociceptive Activity
Dogruer et al. (2000) synthesized derivatives of pyridazinone, structurally related to the compound , and investigated their antinociceptive activity. Their findings suggest the potential use of these derivatives in pain management (Dogruer et al., 2000).
Spirocyclic Oxetane-Fused Benzimidazole Synthesis
Gurry et al. (2015) explored the synthesis of spirocyclic oxetanes, including azaspiro derivatives. Their work contributes to the understanding of synthetic methods for creating spirocyclic structures, potentially useful in drug design and development (Gurry et al., 2015).
Selective Antagonist Research
Goetz et al. (1995) studied a compound closely related to the one , demonstrating its selectivity as an antagonist for certain adrenoceptors. This research is relevant to understanding receptor selectivity in drug development (Goetz et al., 1995).
Antimicrobial Agent Synthesis
Hossan et al. (2012) synthesized a series of compounds using citrazinic acid, demonstrating their efficacy as antimicrobial agents. This indicates the potential for developing new antimicrobial drugs using structurally similar compounds (Hossan et al., 2012).
Properties
IUPAC Name |
3-[3-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]-3-oxopropyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-16(24-2)11-13(21)17(16)7-9-20(10-8-17)15(23)6-4-12-3-5-14(22)19-18-12/h3,5,13,21H,4,6-11H2,1-2H3,(H,19,22)/t13-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXUWBWQGIWBMA-CJNGLKHVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C12CCN(CC2)C(=O)CCC3=NNC(=O)C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H](C12CCN(CC2)C(=O)CCC3=NNC(=O)C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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